molecular formula C12H11FN2O2 B1489461 Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate CAS No. 689250-79-1

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Cat. No.: B1489461
CAS No.: 689250-79-1
M. Wt: 234.23 g/mol
InChI Key: MERHTWHWSLCXOB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a fluorophenyl group and an ethyl carboxylate group

Biochemical Analysis

Biochemical Properties

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates. Understanding these interactions is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the imidazole ring.

  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: 1-(4-fluorophenyl)imidazole-5-carboxylic acid.

  • Reduction: 1-(4-fluorophenyl)imidazole-5-amine.

  • Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Ethyl 1-(3-fluorophenyl)imidazole-5-carboxylate: Similar structure but with a different position of the fluorophenyl group.

  • Ethyl 1-(4-chlorophenyl)imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

  • Ethyl 1-(4-methoxyphenyl)imidazole-5-carboxylate: Similar structure but with a methoxy group instead of fluorine.

These compounds differ in their electronic properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHTWHWSLCXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoroaniline (11.1 g), ethyl formate (25.0 g) and ethanol (150 ml) was stirred at 65° C. for 2 hrs. Toluenesulfonylmethyl isocyanide (23.4 g) was added to the reaction mixture and the mixture was stirred for 2 hrs. with heating under reflux. The reaction mixture was concentrated and poured into water. The precipitated solids were collected by filtration, washed with water and dried to give ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (19.8 g, 85%). Recrystallization thereof from ethyl acetate-hexane gave pale-yellow prism crystals. melting point: 114-115° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Toluenesulfonylmethyl isocyanide
Quantity
23.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoroaniline (2.8 g, 25.0 mmol), ethyl glyoxylate (50% solution, 5.14 g, 25.0 mmol), in toluene (30 mL) was refluxed overnight. The reaction was filtered and concentrated in vacuo. To the residue was added ethanol (30 mL), toluenesulfonylmethyl isocyanide (TOSMIC) (4.9 g, 25 mmol), and potassium carbonate (6.9 g, 50.0 mmol) and the mixture was stirred at room temperature for 1 h. Brine was added and mixture was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-60% EtOAc in hexanes) to afford ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (14a).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
toluenesulfonylmethyl isocyanide
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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